molecular formula C10H16BNO3 B3060278 6-Butoxy-2-methylpyridine-3-boronic acid CAS No. 2096339-72-7

6-Butoxy-2-methylpyridine-3-boronic acid

Cat. No. B3060278
CAS RN: 2096339-72-7
M. Wt: 209.05
InChI Key: ALVLGKNUKKIRQX-UHFFFAOYSA-N
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Description

“6-Butoxy-2-methylpyridine-3-boronic acid” is a chemical compound with the CAS Number: 2096339-72-7 . It has a molecular weight of 209.05 . The compound is used in scientific research and has a diverse range of applications.


Molecular Structure Analysis

The InChI code for “6-Butoxy-2-methylpyridine-3-boronic acid” is 1S/C10H16BNO3/c1-3-4-7-15-10-6-5-9 (11 (13)14)8 (2)12-10/h5-6,13-14H,3-4,7H2,1-2H3 . This code provides a specific textual representation of the compound’s molecular structure.


Chemical Reactions Analysis

While specific chemical reactions involving “6-Butoxy-2-methylpyridine-3-boronic acid” are not available, boronic acids are known to be involved in various types of chemical reactions. For instance, they are used in Suzuki-Miyaura cross-coupling reactions .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 209.05 . Other physical and chemical properties such as boiling point, melting point, and density are not available in the sources.

Scientific Research Applications

Electrochemical Synthesis and Treatment

6-Butoxy-2-methylpyridine-3-boronic acid shows potential in electrochemical oxidation processes. Iniesta et al. (2001) explored the electrochemical oxidation of 3-methylpyridine at a boron-doped diamond electrode, highlighting the possibility of using similar boronic acids in electroorganic synthesis and wastewater treatment Iniesta, Michaud, Panizza, & Comninellis, 2001.

Catalysis in Organic Synthesis

Boronic acids are notable for their role in catalysis. Hashimoto, Gálvez, and Maruoka (2015) demonstrated that boronic acid can be used as a catalyst for the enantioselective aza-Michael addition of hydroxamic acid to quinone imine ketals, suggesting the utility of related boronic acids in asymmetric synthesis Hashimoto, Gálvez, & Maruoka, 2015.

Fluorescent Chemosensors

Boronic acids play a crucial role in the development of fluorescent chemosensors. Huang et al. (2012) highlighted the progress in boronic acid sensors for various substances, pointing towards the potential application of 6-Butoxy-2-methylpyridine-3-boronic acid in similar sensor technologies Huang, Jia, Xie, Wang, Xu, & Fang, 2012.

Synthesis of Boronated Amino Acids

The synthesis of boronated unnatural cyclic amino acids for potential use in therapies like neutron capture therapy is an area of interest. Kabalka, Wu, and Yao (2008) synthesized new boronated amino acids, demonstrating a method that could be applicable to 6-Butoxy-2-methylpyridine-3-boronic acid Kabalka, Wu, & Yao, 2008.

Biomedical Applications

Boronic acid polymers, closely related to boronic acids like 6-Butoxy-2-methylpyridine-3-boronic acid, have shown potential in various biomedical applications. Cambre and Sumerlin (2011) emphasized the versatility and utility of these compounds in areas such as HIV, obesity, diabetes, and cancer treatment Cambre & Sumerlin, 2011.

properties

IUPAC Name

(6-butoxy-2-methylpyridin-3-yl)boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16BNO3/c1-3-4-7-15-10-6-5-9(11(13)14)8(2)12-10/h5-6,13-14H,3-4,7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALVLGKNUKKIRQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(N=C(C=C1)OCCCC)C)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16BNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501237328
Record name Boronic acid, B-(6-butoxy-2-methyl-3-pyridinyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501237328
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

2096339-72-7
Record name Boronic acid, B-(6-butoxy-2-methyl-3-pyridinyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2096339-72-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Boronic acid, B-(6-butoxy-2-methyl-3-pyridinyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501237328
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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